molecular formula C14H16Cl2O4 B14507803 Diethyl chloro[chloro(phenyl)methyl]propanedioate CAS No. 62979-64-0

Diethyl chloro[chloro(phenyl)methyl]propanedioate

Cat. No.: B14507803
CAS No.: 62979-64-0
M. Wt: 319.2 g/mol
InChI Key: LDXDTEMTZFITIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl chloro[chloro(phenyl)methyl]propanedioate is an organic compound that belongs to the class of esters It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are substituted with a chloro(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl chloro[chloro(phenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl chloro[chloro(phenyl)methyl]propanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Nucleophiles: Ammonia, amines, alcohols.

    Acids: Hydrochloric acid for hydrolysis reactions.

Major Products Formed

    Substituted Esters: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Monocarboxylic Acids: Formed through decarboxylation.

Scientific Research Applications

Diethyl chloro[chloro(phenyl)methyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl chloro[chloro(phenyl)methyl]propanedioate involves its reactivity as an ester and its ability to form enolate ions. The enolate ion can undergo various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound in the synthesis of complex organic molecules and in various research fields .

Properties

CAS No.

62979-64-0

Molecular Formula

C14H16Cl2O4

Molecular Weight

319.2 g/mol

IUPAC Name

diethyl 2-chloro-2-[chloro(phenyl)methyl]propanedioate

InChI

InChI=1S/C14H16Cl2O4/c1-3-19-12(17)14(16,13(18)20-4-2)11(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

LDXDTEMTZFITIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)Cl)(C(=O)OCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.